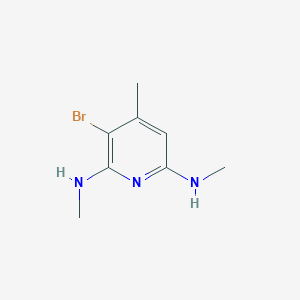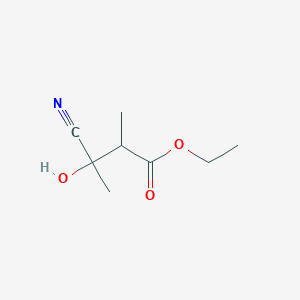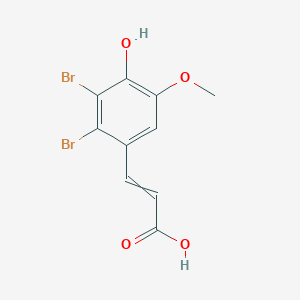
3-(2,3-Dibromo-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,3-Dibromo-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid is an organic compound that belongs to the class of phenylpropanoids This compound is characterized by the presence of two bromine atoms, a hydroxyl group, and a methoxy group attached to a phenyl ring, along with a propenoic acid side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dibromo-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid typically involves the bromination of a suitable precursor, such as 4-hydroxy-5-methoxybenzaldehyde, followed by a series of reactions to introduce the propenoic acid side chain. The bromination can be carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-(2,3-Dibromo-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the propenoic acid side chain can be reduced to form a saturated carboxylic acid.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-(2,3-Dibromo-4-oxo-5-methoxyphenyl)prop-2-enoic acid.
Reduction: Formation of 3-(2,3-Dibromo-4-hydroxy-5-methoxyphenyl)propanoic acid.
Substitution: Formation of derivatives with various functional groups replacing the bromine atoms.
科学研究应用
3-(2,3-Dibromo-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(2,3-Dibromo-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The presence of bromine atoms and the phenolic hydroxyl group can influence its reactivity and binding affinity to biological molecules. The compound may exert its effects through the modulation of enzyme activity, disruption of cellular processes, or interaction with DNA and proteins.
相似化合物的比较
Similar Compounds
- 3-(3,5-Dibromo-4-hydroxyphenyl)prop-2-enoic acid
- 3-(2,4-Dihydroxy-5-methoxyphenyl)prop-2-enoic acid
- 3-(3-Hydroxy-4-methoxyphenyl)prop-2-enoic acid
Uniqueness
3-(2,3-Dibromo-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid is unique due to the specific positions of the bromine atoms and the presence of both hydroxyl and methoxy groups on the phenyl ring. This unique arrangement can result in distinct chemical and biological properties compared to similar compounds.
属性
CAS 编号 |
61223-34-5 |
|---|---|
分子式 |
C10H8Br2O4 |
分子量 |
351.98 g/mol |
IUPAC 名称 |
3-(2,3-dibromo-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H8Br2O4/c1-16-6-4-5(2-3-7(13)14)8(11)9(12)10(6)15/h2-4,15H,1H3,(H,13,14) |
InChI 键 |
ZJGHCJFPWLCJEX-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=C(C(=C1)C=CC(=O)O)Br)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


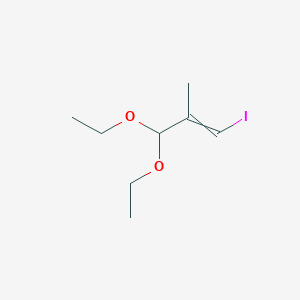
![4-{[6-(Dimethylamino)hexyl]amino}-4-oxobut-2-enoic acid](/img/structure/B14591318.png)
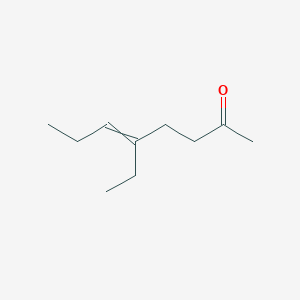
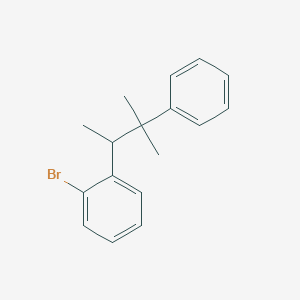
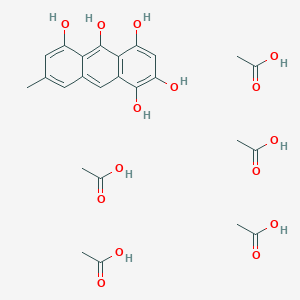
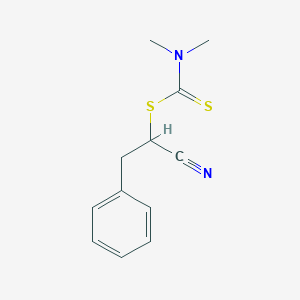
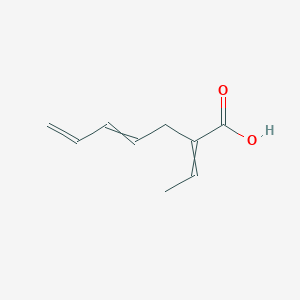
![1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}-2-methylpiperidine](/img/structure/B14591367.png)
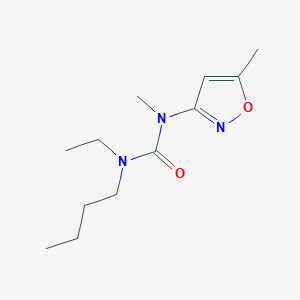
![3-Methyl-4-oxo-1,2,3,4-tetrahydrobenzo[f]isoquinolin-6-yl acetate](/img/structure/B14591374.png)
![4H,5H-Pyrano[3,2-c][1]benzopyran-4,5-dione, 2,3-dihydro-](/img/structure/B14591384.png)

